

A Spectroscopic Comparison of 5-Chloropentanal and Its Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **5-chloropentanal** and its key derivatives, 5-chloropentan-1-ol and methyl 5-chloropentanoate. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting. All quantitative data is summarized in structured tables, and detailed experimental protocols for the spectroscopic techniques are provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-chloropentanal**, 5-chloropentan-1-ol, and methyl 5-chloropentanoate.

Table 1: 1H NMR Spectroscopic Data (CDCl3)



Compound	Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment
5-Chloropentanal	~9.77 (t, 1H, -CHO), ~3.55 (t, 2H, -CH ₂ Cl), ~2.45 (td, 2H, -CH ₂ CHO), ~1.80 (m, 4H, - CH ₂ CH ₂ CH ₂ -) (Predicted)
5-Chloropentan-1-ol	3.64 (t, 2H, -CH ₂ OH), 3.54 (t, 2H, -CH ₂ CI), 1.78 (p, 2H, -CH ₂ CH ₂ CI), 1.59 (p, 2H, -CH ₂ CH ₂ OH), 1.45 (p, 2H, -CH ₂ CH ₂ CH ₂ CH ₂ -)[1]
Methyl 5-chloropentanoate	3.67 (s, 3H, -OCH ₃), 3.54 (t, 2H, -CH ₂ Cl), 2.36 (t, 2H, -CH ₂ CO ₂ Me), 1.78 (m, 4H, -CH ₂ CH ₂ CH ₂ -)

Table 2: 13C NMR Spectroscopic Data (CDCl3)

Compound	Chemical Shift (δ) ppm
5-Chloropentanal	202.5 (-CHO), 44.8 (-CH ₂ Cl), 43.7 (-CH ₂ CHO), 32.2 (-CH ₂ CH ₂ Cl), 21.5 (-CH ₂ CH ₂ CHO)[2]
5-Chloropentan-1-ol	62.4 (-CH ₂ OH), 45.0 (-CH ₂ CI), 32.4 (- CH ₂ CH ₂ OH), 32.3 (-CH ₂ CH ₂ CI), 23.4 (- CH ₂ CH ₂ CH ₂ -)
Methyl 5-chloropentanoate	173.8 (C=O), 51.6 (-OCH ₃), 44.6 (-CH ₂ Cl), 33.4 (-CH ₂ CO ₂ Me), 32.0 (-CH ₂ CH ₂ Cl), 22.8 (-CH ₂ CH ₂ CO ₂ Me)

Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)



Compound	Key Absorptions (cm ⁻¹) and Functional Group
5-Chloropentanal	~2940 (C-H stretch), ~2830 & ~2730 (aldehyde C-H stretch), ~1725 (C=O stretch, strong), ~725 (C-Cl stretch) (Predicted)
5-Chloropentan-1-ol	~3330 (O-H stretch, broad), ~2940 (C-H stretch), ~1058 (C-O stretch), ~725 (C-Cl stretch)
Methyl 5-chloropentanoate	~2950 (C-H stretch), ~1740 (C=O stretch, strong), ~1170 (C-O stretch), ~730 (C-Cl stretch)

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
5-Chloropentanal	120/122 (M+)[2]	102, 91, 85, 67, 55, 44
5-Chloropentan-1-ol	122/124 (M+)	104, 93, 86, 70, 55
Methyl 5-chloropentanoate	150/152 (M+)	119, 115, 87, 74, 59, 55

Experimental Protocols

The following are general protocols for the spectroscopic techniques used to characterize **5-chloropentanal** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- ¹H NMR Spectroscopy: The spectrum is acquired on a 300 or 400 MHz NMR spectrometer.
 Standard acquisition parameters include a spectral width of 0-12 ppm, a pulse angle of 30-



45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

• ¹³C NMR Spectroscopy: The spectrum is acquired on the same spectrometer, typically operating at 75 or 100 MHz for ¹³C nuclei. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) is used, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3]
 Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[3]
- Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean salt plates or ATR crystal is first collected. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹.[3] Multiple scans (e.g., 16 or 32) are averaged to obtain a high-quality spectrum.

Mass Spectrometry (MS)

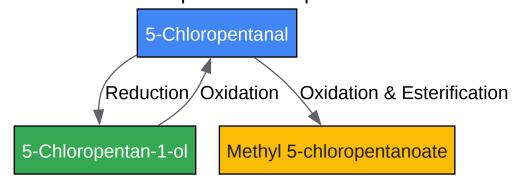
- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.
- Ionization: Electron Ionization (EI) is a common method for small organic molecules.[4] The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[4][5]
- Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The detector then records the abundance of each ion, generating the mass spectrum.

Visualization of Chemical Relationships



The following diagrams illustrate the chemical relationships and a typical analytical workflow for the characterization of **5-chloropentanal** and its derivatives.

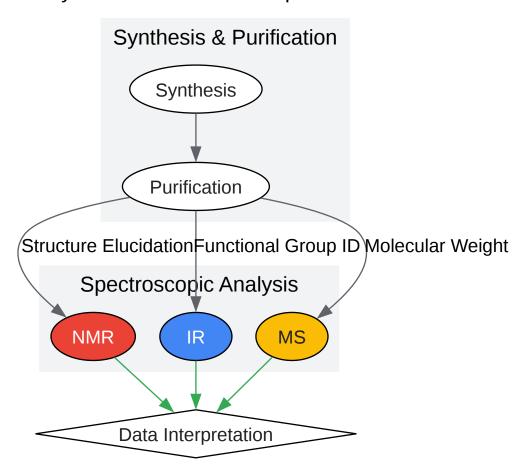
Chemical Relationship of 5-Chloropentanal and Derivatives



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Caption: Interconversion pathways between **5-chloropentanal** and its derivatives.

Analytical Workflow for Compound Characterization





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Caption: A typical workflow for the synthesis and spectroscopic analysis of organic compounds.

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